S-methylmethionine
Overview
Description
S-methylmethionine, also known as vitamin U or methylmethionine sulfonium chloride, is a naturally occurring compound found in various plant species. It is a derivative of the amino acid methionine and is synthesized in plants through the action of S-methyltransferase enzymes. S-methylmethionine has been the subject of extensive scientific research, and its potential applications in various fields have been widely studied.
Scientific Research Applications
Role in Plant Metabolism
S-methylmethionine (SMM) plays a significant role in plant metabolism. It is synthesized from methionine and is involved in key processes like the regulation of methionine and S-adenosyl methionine levels, cellular methylation, and sulfur transport and storage during certain developmental phases. SMM is crucial in developing resistance to abiotic and biotic stress factors as it is a direct precursor in the biosynthesis of osmoprotectants and other sulfur-containing compounds involved in defense mechanisms. It also influences the biosynthesis of major plant hormones, including polyamines and ethylene (Szegő, Kósa, & Horváth, 2007).
Importance in Cellular Biochemistry
SMM is an integral metabolite in all living cells, playing a central role in cellular biochemistry. It acts as a precursor to various pathways, including methylation, aminopropylation, and transsulfuration. This compound has been the subject of extensive research due to its biochemical and molecular roles, with implications in studies on depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Methionine Biosynthesis in Bacteria
Research has shown that SMM can serve as a methyl donor in the biosynthesis of creatine in rat liver slices and supports the growth of rats on a methionine-free diet. Its role extends to the biosynthesis of methionine from homocysteine in bacteria, demonstrating its versatility across different organisms (Shapiro, 1956).
Role in Sulfur Transport in Plants
SMM is identified as a major component in the sulfur transport system in flowering plants. It's synthesized from methionine and converted back to it, with implications in sustaining the soluble methionine pool, especially under varying growth conditions. This function of SMM may be critical in managing the synthesis of S-adenosylmethionine, a vital compound in plant metabolism (Mudd & Datko, 1990).
properties
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBYJHTYSHBBAU-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO2S+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859813 | |
Record name | (3-Amino-3-carboxypropyl)(dimethyl)sulfanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | S-Methylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
S-methylmethionine | |
CAS RN |
13065-25-3, 2766-51-0 | |
Record name | S-Methylmethionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13065-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-amino-3-carboxypropyl)dimethylsulphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-Methylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C (decomposition) | |
Record name | S-Methylmethionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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